N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Description
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a small-molecule compound featuring a thiazole core substituted with a 7-ethoxybenzofuran moiety at the 4-position and a 3-fluorobenzamide group at the 2-position. Its molecular formula is C20H15FN2O3S (molecular weight: 382.41 g/mol).
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S/c1-2-25-16-8-4-5-12-10-17(26-18(12)16)15-11-27-20(22-15)23-19(24)13-6-3-7-14(21)9-13/h3-11H,2H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDOSMQCGNMHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Thiazole Ring: The thiazole ring is often synthesized via cyclization reactions involving thiourea and α-haloketones.
Coupling Reactions: The final step involves coupling the benzofuran and thiazole intermediates with 3-fluorobenzoyl chloride under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, converting it to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Substituent Position Variations: 3-Fluoro vs. 4-Fluoro Isomers
A closely related analog, N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide (CAS: 921526-23-0), differs only in the position of the fluorine atom on the benzamide ring (4-fluoro instead of 3-fluoro). This positional isomerism can significantly influence electronic properties and binding interactions. For example, in COX/LOX inhibitors, fluorine substitution patterns are known to modulate enzyme selectivity and potency .
| Compound Name | Fluorine Position | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| Target Compound (3-fluoro) | 3-position | C20H15FN2O3S | 7-ethoxybenzofuran-thiazole core |
| 4-Fluoro Analog (CAS 921526-23-0) | 4-position | C20H15FN2O3S | Identical core, fluorobenzamide |
Thiazole Core Modifications: tert-Butyl vs. Benzofuran Substituents
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide (CAS 352560-76-0) replaces the benzofuran-ethoxy group with a bulky tert-butyl substituent. This modification reduces aromaticity but increases hydrophobicity, which could enhance membrane permeability. Key
Comparison :
| Feature | Target Compound | tert-Butyl Analog |
|---|---|---|
| Thiazole Substituent | 7-ethoxybenzofuran (aromatic) | tert-Butyl (aliphatic) |
| Hydrophobicity | Moderate | High |
| Potential Application | Enzyme inhibition (hypothesized) | Not specified |
The tert-butyl group may improve metabolic stability but reduce π-π stacking interactions critical for binding aromatic enzyme pockets .
Bioactive Thiazole-Benzamide Derivatives
Evidence highlights several thiazole-benzamide derivatives with demonstrated biological activity:
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Exhibited 129.23% activity in plant growth modulation (p<0.05) .
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a): Non-selective COX-1/COX-2 inhibitor (IC50 ~9.01 mM) .
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b): Selective COX-2 inhibitor (IC50 ~11.65 mM) .
Structural vs. Functional Insights :
Sulfamoyl and Cyclohexyl Derivatives
Comparison :
| Feature | Target Compound | Sulfamoyl Analog |
|---|---|---|
| Benzamide Substituent | 3-fluorobenzamide | 4-sulfamoylbenzamide |
| Polarity | Moderate | High |
| Potential Target | Enzymes with hydrophobic pockets | Enzymes with polar active sites |
Biological Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzofuran scaffold, a thiazole ring, and a benzamide moiety. The structural formula can be represented as follows:
This structure allows for multiple chemical interactions, enhancing its potential pharmacological properties. The presence of both the benzofuran and thiazole rings is crucial for its bioactivity, as they modulate enzyme and receptor activities.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been studied against various bacterial strains, including:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Pseudomonas aeruginosa | Moderate |
The thiazole and benzofuran components enhance the compound's ability to interact with biological targets effectively, leading to significant antibacterial effects.
Anticancer Activity
The compound has also shown potential as an anticancer agent . In vitro studies have demonstrated its ability to induce apoptosis in cancer cells. For instance, it was tested on MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, exhibiting IC50 values in the range of 0.04–1.5 μM for inhibiting cell growth .
The mechanism of action involves:
- Inhibition of Specific Molecular Targets : The compound interacts with enzymes or receptors that play critical roles in cancer cell proliferation.
- Induction of Apoptosis : Treatment with the compound resulted in significant DNA fragmentation and increased apoptotic cell populations compared to untreated controls.
Study 1: Anticancer Efficacy
In a study examining the effects of this compound on MCF-7 cells:
- Concentration : 2.0 μM
- Results :
- Early apoptosis: 5.33%
- Late apoptosis: 20.53%
- Total apoptotic cells: 37.11% compared to 1.36% in untreated controls.
These findings suggest that this compound effectively triggers apoptotic pathways in cancer cells .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Intermediates : Synthesis begins with the formation of benzofuran and thiazole intermediates.
- Coupling Reactions : These intermediates are coupled under controlled conditions using reagents such as ethylating agents and thionyl chloride.
- Purification : Advanced purification techniques are employed to ensure high yield and purity.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can modulate receptor activities that are pivotal in cell signaling processes related to growth and apoptosis.
Q & A
Q. How can researchers optimize the synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide?
- Methodological Answer : Synthesis optimization involves selecting polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) to enhance solubility and reactivity. Reaction parameters such as temperature (typically 60–100°C) and time (12–24 hours) should be systematically varied. Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. For reproducibility, maintain inert atmospheres to prevent oxidation of sensitive functional groups .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structural integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95%). Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like the benzamide C=O stretch (~1650 cm⁻¹) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying pH (3–10), temperatures (4°C, 25°C, 40°C), and light conditions. Use HPLC to track degradation products over time. For solution-phase stability, monitor via UV-Vis spectroscopy in solvents like DMSO or ethanol .
Q. What are common pitfalls in synthesizing thiazole-containing analogs, and how can they be addressed?
- Methodological Answer : Side reactions during thiazole ring formation (e.g., dimerization) can be minimized by controlling stoichiometry and using dropwise addition of reagents. Low yields may arise from poor solubility; optimizing solvent polarity (e.g., switching from THF to DMF) and employing catalysts (e.g., DMAP) can improve efficiency .
Advanced Research Questions
Q. How can structural elucidation resolve contradictions in reported bioactivity data?
- Methodological Answer : Single-crystal X-ray diffraction (using SHELX programs) clarifies conformational differences impacting bioactivity. For example, intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) observed in crystallography may explain variations in binding affinities across studies. Pair this with density functional theory (DFT) calculations to correlate electronic properties with activity .
Q. What computational strategies are effective for predicting target interactions?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) identifies potential targets (e.g., enzymes or receptors) by simulating binding poses. Validate with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability over 100+ ns. Free-energy perturbation (FEP) calculations quantify binding energy contributions of substituents like the 3-fluorobenzamide group .
Q. How can in vitro and in vivo bioactivity discrepancies be reconciled?
- Methodological Answer : Differences may arise from metabolic stability or pharmacokinetic profiles. Perform hepatic microsome assays to evaluate metabolic degradation. Use pharmacokinetic modeling (e.g., compartmental analysis) to correlate in vitro IC₅₀ values with in vivo efficacy. For instance, a 40% tumor reduction in mice (in vivo) vs. low µM activity in cell lines (in vitro) may require adjusting dosing regimens .
Q. What advanced techniques validate hypothesized mechanisms of action?
- Methodological Answer : CRISPR-Cas9 knockout models confirm target specificity (e.g., PFOR enzyme inhibition). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics (KD, ΔH). For epigenetic effects, chromatin immunoprecipitation (ChIP-seq) or RNA-seq profiles downstream gene expression .
Q. How do structural modifications influence activity in SAR studies?
- Methodological Answer : Systematically replace substituents (e.g., ethoxy→methoxy on benzofuran) and assess bioactivity. Use comparative molecular field analysis (CoMFA) to map steric/electronic requirements. For example, replacing 3-fluorobenzamide with 3-chloro analogs may enhance hydrophobic interactions but reduce solubility .
Q. What strategies resolve crystallographic data conflicts in polymorph identification?
- Methodological Answer :
Perform powder X-ray diffraction (PXRD) to detect polymorphs. Pair with differential scanning calorimetry (DSC) to identify thermal transitions (e.g., melting points). If multiple crystal forms exist, use SHELXL refinement to resolve occupancy disorders and hydrogen-bonding networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
